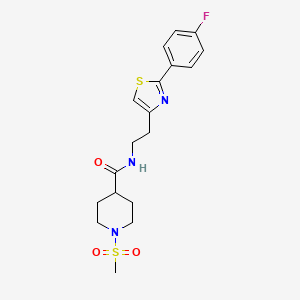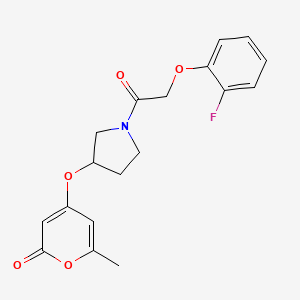
(Z)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a furan derivative. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a thioxothiazolidinone group, which is a type of organic compound containing a thiazolidine core, which is a heterocyclic compound containing both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, the thioxothiazolidinone group, and the carbon-carbon double bond. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring and the thioxothiazolidinone group. Furan compounds are known to undergo reactions such as electrophilic substitution and oxidation . Thioxothiazolidinones can participate in a variety of reactions, including cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties could include the presence of the furan ring, the thioxothiazolidinone group, and the carbon-carbon double bond .Scientific Research Applications
Anticancer and Antiangiogenic Effects
A study by Chandrappa et al. (2010) demonstrated that thioxothiazolidin-4-one derivatives, structurally similar to the specified compound, exhibit significant anticancer and antiangiogenic effects in a mouse tumor model. These compounds effectively reduced tumor volume and cell number while increasing the lifespan of tumor-bearing mice. Additionally, they showed potent antiangiogenic effects, suppressing endothelial proliferation induced by tumors (Chandrappa et al., 2010).
Cytotoxicity and Apoptosis Induction in Leukemia Cells
Another study by Chandrappa et al. (2009) synthesized derivatives of the compound and evaluated their cytotoxicity against human leukemia cells. The compounds showed moderate to strong antiproliferative activity and induced apoptosis in leukemia cells, highlighting their potential as anticancer agents (Chandrappa et al., 2009).
Aldose Reductase Inhibitory Action
Kučerová-Chlupáčová et al. (2020) found that (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, closely related to the specified compound, are potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These compounds showed submicromolar IC50 values and were identified as more effective than the clinically used inhibitor, epalrestat (Kučerová-Chlupáčová et al., 2020).
ASK1 Inhibitor Scaffold Identification
Volynets et al. (2013) discovered a novel ASK1 inhibitor scaffold, closely related to the specified compound, through virtual screening and biochemical tests. These inhibitors were found to be effective in vitro against the human protein kinase ASK1, a target for treating disorders linked to increased ASK1 activity (Volynets et al., 2013).
Antifungal and Antitumor Effects on Cellular Immunity
Konechnyi et al. (2021) studied a derivative of 4-thiazolidinone, similar to the specified compound, for its impact on cellular immunity. The compound exhibited antifungal properties and influenced the cellular component of immunity, stimulating immune cells and affecting phagocytic activity. This derivative is a promising candidate for antifungal and antitumor drugs (Konechnyi et al., 2021).
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various enzymes and catalysts .
Mode of Action
It’s known that similar compounds can undergo electrochemical oxidation or hydrogenolysis under certain conditions.
Biochemical Pathways
The compound may be involved in the synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF), a process that has received increasing attention as a potential replacement for petroleum-derived terephthalate acid (TPA) in the production of green polymers .
Result of Action
Related compounds have been shown to facilitate the conversion of hmf into fdca or 2,5-dimethylfuran (2,5-DMF) .
Safety and Hazards
Properties
IUPAC Name |
3-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S2/c13-9(14)3-4-12-10(15)8(18-11(12)17)6-7-2-1-5-16-7/h1-2,5-6H,3-4H2,(H,13,14)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHNQEYXVARRNE-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide](/img/structure/B2772112.png)

![N-[2-(1H-Indol-3-yl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2772114.png)



![Methyl 6-acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B2772120.png)
![4-(4-butylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2772124.png)
![(2Z)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide](/img/structure/B2772127.png)

![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-mesityl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2772129.png)
![tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate](/img/no-structure.png)
![Methyl 4-((5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2772133.png)
![5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole](/img/structure/B2772134.png)
